1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one is an organic compound with the molecular formula and a molecular weight of 202.25 g/mol. It is characterized by its unique dihydrofuran ring structure, which contributes to its chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.
This compound is classified as a ketone due to the presence of a carbonyl group (C=O) adjacent to an alkyl group. It can be sourced from various chemical suppliers and is often used as a building block in organic synthesis. Its structure includes a furan derivative, which is significant in the context of both synthetic and biological chemistry.
The synthesis of 1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one can be achieved through several methods:
The reaction conditions for synthesizing this compound often include controlled temperatures and times to ensure optimal yield. The use of solvents such as ethanol or dichloromethane may be employed during different stages of synthesis to facilitate the reactions.
The molecular structure of 1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one features a furan ring fused with a phenyl group and an ethyl ketone moiety. The specific arrangement of atoms can be represented by the following structural data:
| Property | Data |
|---|---|
| CAS Number | 13463-61-1 |
| Molecular Formula | C13H14O2 |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 1-(5-methyl-2-phenyl-2,3-dihydrofuran-4-yl)ethanone |
| InChI Key | XKDPVQLWXIOLGX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(CC(O1)C2=CC=CC=C2)C(=O)C |
1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one undergoes several types of chemical reactions:
The mechanism of action for 1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The dihydrofuran structure allows for specific binding interactions that may modulate biological pathways, including signal transduction and enzyme inhibition.
The compound exhibits typical properties associated with ketones and dihydrofurans:
| Property | Value |
|---|---|
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
The chemical properties include:
1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure makes it suitable for applications in medicinal chemistry, particularly in developing compounds with potential therapeutic effects due to its interactions at a molecular level.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: